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molecular formula C12H18N2O2 B2693923 (4-Amino-phenyl)-methyl-carbamic acid tert-butyl ester CAS No. 1092522-02-5

(4-Amino-phenyl)-methyl-carbamic acid tert-butyl ester

Cat. No. B2693923
M. Wt: 222.288
InChI Key: CPTVSMDBNANEBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08501724B1

Procedure details

To a solution of N-methyl-4-nitroaniline (5.0 g, 32.9 mmol) in THF (50 mL) were added di-tert-butyl dicarbonate (10.76 g, 49.4 mmol) and DMAP (201 mg, 1.6 mmol). The reaction mixture was refluxed under N2 for 2 h before cooled to rt. After removal of the solvent, the residue was dissolved with EtOAc (200 mL). The resulting solution was washed with water and brine, dried over Na2SO4, and concentrated in vacuo to give tert-butyl methyl(4-nitrophenyl)carbamate (8.3 g, 100%) as a brown oil. To a solution of tert-butyl methyl(4-nitrophenyl)carbamate (8.3 g, 32.9 mmol) in THF/MeOH/H2O (150 mL/40 mL/80 mL) was added Fe powder (9.4 g, 168 mmol) and NH4C1 (18 g, 337 mmol). The reaction mixture was heated at 50° C. for 4 h under N2. After cooling to rt, the reaction mixture was filtered through a pad of Celite. The filtrate was extracted with EtOAc (100 mL×3), washed with water and brine, dried over Na2SO4, and concentrated in vacuo to afford tert-butyl 4-aminophenyl(methyl)carbamate (36) (7.3 g, yield 100%) as a yellow solid. LC-MS (ESI): m/z (M+1) 223.
Quantity
8.3 g
Type
reactant
Reaction Step One
Name
THF MeOH H2O
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
9.4 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([C:10]1[CH:15]=[CH:14][C:13]([N+:16]([O-])=O)=[CH:12][CH:11]=1)[C:3](=[O:9])[O:4][C:5]([CH3:8])([CH3:7])[CH3:6]>C1COCC1.CO.O.[Fe]>[NH2:16][C:13]1[CH:12]=[CH:11][C:10]([N:2]([CH3:1])[C:3](=[O:9])[O:4][C:5]([CH3:6])([CH3:7])[CH3:8])=[CH:15][CH:14]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
8.3 g
Type
reactant
Smiles
CN(C(OC(C)(C)C)=O)C1=CC=C(C=C1)[N+](=O)[O-]
Name
THF MeOH H2O
Quantity
150 mL
Type
solvent
Smiles
C1CCOC1.CO.O
Name
Quantity
9.4 g
Type
catalyst
Smiles
[Fe]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to rt
FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered through a pad of Celite
EXTRACTION
Type
EXTRACTION
Details
The filtrate was extracted with EtOAc (100 mL×3)
WASH
Type
WASH
Details
washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=C(C=C1)N(C(OC(C)(C)C)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 7.3 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 99.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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